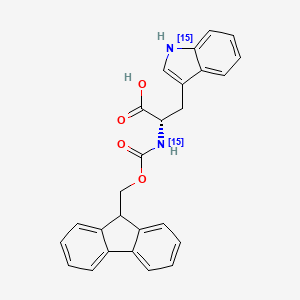Nalpha-Fmoc-L-tryptophan-15N2
CAS No.:
Cat. No.: VC16186131
Molecular Formula: C26H22N2O4
Molecular Weight: 428.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C26H22N2O4 |
|---|---|
| Molecular Weight | 428.4 g/mol |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-(1H-indol-3-yl)propanoic acid |
| Standard InChI | InChI=1S/C26H22N2O4/c29-25(30)24(13-16-14-27-23-12-6-5-7-17(16)23)28-26(31)32-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,27H,13,15H2,(H,28,31)(H,29,30)/t24-/m0/s1/i27+1,28+1 |
| Standard InChI Key | MGHMWKZOLAAOTD-VMIVXPHWSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH][C@@H](CC4=C[15NH]C5=CC=CC=C54)C(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O |
Introduction
Chemical Architecture and Isotopic Labeling
Core Structural Features
Nalpha-Fmoc-L-tryptophan-15N2 retains the fundamental indole ring structure characteristic of tryptophan, with critical modifications enhancing its utility in synthetic biochemistry. The Fmoc group () protects the alpha-amine during peptide chain assembly, while the isotopes are strategically incorporated at both the alpha-amino nitrogen and the indole ring nitrogen positions . This dual labeling scheme allows simultaneous tracking of backbone incorporation and sidechain interactions in metabolic studies.
The stereochemical configuration remains consistent with natural L-tryptophan, as evidenced by the specified optical rotation values in related compounds . X-ray crystallographic data from analogous Fmoc-protected amino acids suggest a planar orientation of the carbamate linkage between the Fmoc group and the amino acid backbone, favoring -sheet formation during peptide assembly .
Spectroscopic Signatures and Analytical Characterization
Advanced analytical techniques confirm the structural integrity of Nalpha-Fmoc-L-tryptophan-15N2:
The isotopic pattern produces distinct NMR splitting patterns, particularly in - HSQC experiments, where the labeled positions show significant chemical shift differences compared to natural abundance samples .
Synthetic Production and Quality Control
Custom Synthesis Protocols
As a specialty reagent, Nalpha-Fmoc-L-tryptophan-15N2 is typically produced through controlled multi-step synthesis:
-
Isotopic Enrichment: Initial -labeling of L-tryptophan precursors via enzymatic transamination using as the nitrogen source .
-
Fmoc Protection: Reaction with 9-fluorenylmethyl chloroformate under Schotten-Baumann conditions, maintaining pH 8.5-9.0 for optimal carbamate formation .
-
Chiral Purification: Diastereomeric resolution using preparative HPLC with chiral stationary phases to ensure >99% enantiomeric excess .
Research Applications in Modern Biochemistry
Peptide Synthesis and Structure-Function Studies
The Fmoc group's orthogonality to standard sidechain protecting groups enables seamless integration into automated solid-phase peptide synthesis (SPPS) workflows. Researchers have leveraged this property to investigate:
-
Tryptophan Zipper Motifs: Incorporation into designed peptides demonstrates the indole ring's role in stabilizing tertiary structures through - stacking interactions .
-
Membrane Protein Engineering: labels facilitate NMR studies of tryptophan residues in lipid bilayer interfaces without isotopic scrambling .
Metabolic Tracing and Proteomic Analysis
Dual labeling allows simultaneous monitoring of:
-
Protein Turnover Rates: Mass spectrometry detection of -enriched peptides provides temporal resolution in pulse-chase experiments .
-
Tryptophan Metabolism Pathways: LC-MS/MS differentiation of kynurenine pathway metabolites originating from labeled vs. endogenous tryptophan pools .
Comparative Analysis with Structural Analogues
The table below contrasts key features of Nalpha-Fmoc-L-tryptophan-15N2 with related compounds:
This comparative analysis highlights the unique value proposition of -labeled Fmoc-tryptophan in cutting-edge research applications requiring isotopic tracing capabilities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume